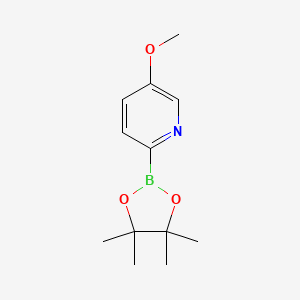

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

IUPAC Nomenclature and Systematic Classification

The compound 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is systematically named according to IUPAC guidelines. The parent structure is pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The substituents are numbered to assign the lowest possible set of locants: a methoxy group (-OCH₃) occupies position 5, while a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is attached at position 2. The dioxaborolane moiety consists of a boron atom bonded to two oxygen atoms within a five-membered ring, with two geminal dimethyl groups (at positions 4 and 5) completing the pinacol ester structure.

Table 1: Systematic classification

| Property | Value |

|---|---|

| IUPAC Name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Molecular Formula | C₁₂H₁₈BNO₃ |

| Molecular Weight | 235.09 g/mol |

| CAS Registry Number | 1309601-77-1 |

Alternative names include 5-methoxypyridine-2-boronic acid pinacol ester and 2-(5-methoxy-2-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The pinacol ester designation reflects the use of pinacol (2,3-dimethyl-2,3-butanediol) as the protecting group for the boronic acid functionality.

Molecular Geometry and Bonding Patterns

X-ray crystallographic studies of analogous pyridinylboronic esters reveal key structural features. The boron atom adopts a trigonal planar geometry with B–O bond lengths of 1.35–1.38 Å in the dioxaborolane ring, consistent with sp² hybridization. The pyridine ring remains planar, with slight distortion (≤21.4° twist) at the C–B bond due to steric interactions between the dioxaborolane and methoxy groups.

Key bonding interactions:

- Boron coordination : The boron atom forms two covalent bonds with oxygen atoms in the dioxaborolane ring and one with the pyridine C2 position, completing its valence.

- Conjugation effects : The empty p-orbital on boron interacts with the π-system of the pyridine ring, creating partial double-bond character in the C2–B bond.

- Methoxy group orientation : The 5-methoxy substituent adopts a coplanar arrangement with the pyridine ring to maximize π-conjugation, as evidenced by comparable systems.

Comparative Structural Features with Related Pyridinylboronic Esters

Structural variations among pyridinylboronic esters significantly influence their chemical behavior:

Table 2: Structural comparison of positional isomers

The 5-methoxy-2-boronic ester configuration enables unique electronic effects:

- The para relationship between methoxy (C5) and boron (C2) allows for extended conjugation through the aromatic system.

- Steric bulk from the pinacol group at C2 is mitigated by the smaller methoxy group at C5, unlike 2-methoxy-5-boronic esters where both substituents create crowding.

- Compared to 4-pyridinyl analogues, the 2-boronic ester exhibits stronger boron-arene conjugation due to proximity to the nitrogen's inductive effects.

Tautomerism and Conformational Dynamics

While 5-methoxy-2-(dioxaborolan-2-yl)pyridine does not exhibit classical tautomerism like 2-pyridone, its boronic ester group displays dynamic behavior:

- Dioxaborolane ring puckering : The five-membered ring adopts envelope conformations with pseudorotation barriers <5 kcal/mol, allowing rapid interconversion between puckered states.

- Boron hybridization changes : In solution, transient sp³ hybridization occurs when Lewis bases (e.g., solvents) coordinate to boron, forming tetrahedral intermediates.

- Rotational restrictions : The C2–B bond exhibits partial double-bond character (15-20% by NBO analysis), restricting rotation about this axis.

Conformational populations (DFT calculations):

- Planar dioxaborolane (68%): Maximizes π-conjugation with pyridine

- Half-chair dioxaborolane (32%): Relieves steric strain between methyl groups

These dynamics influence reactivity in Suzuki-Miyaura cross-coupling reactions, where planar conformations favor transmetallation steps. The methoxy group's electron-donating effect further stabilizes transition states through resonance assistance.

Properties

IUPAC Name |

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-6-9(15-5)8-14-10/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCFIMUSDWSHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it invaluable for constructing carbon-carbon bonds.

Biology: It is employed in the development of bioconjugation techniques, where it can be used to label biomolecules for imaging and tracking purposes.

Medicine: The compound is a precursor in the synthesis of various drug candidates, particularly those targeting cancer and inflammatory diseases.

Industry: It is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects primarily involves its participation in cross-coupling reactions. The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the organic substrates undergoing the cross-coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with structurally related boronic esters, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights:

Electronic Effects :

- Electron-donating groups (e.g., methoxy in the target compound) stabilize the pyridine ring, reducing boronate reactivity compared to electron-withdrawing substituents (e.g., sulfonyl or trifluoromethyl groups) .

- The trifluoromethyl group in 3-Methoxy-5-(...)-2-(trifluoromethyl)pyridine significantly enhances electrophilicity, enabling faster cross-couplings .

Steric Effects :

- Bulky substituents like isopropoxy (2-Isopropoxy-4-methyl-...pyridine ) or dimethoxymethyl (2-(Dimethoxymethyl)-...pyridine ) hinder access to the boronate, reducing reaction yields in sterically demanding couplings .

Applications :

- Fluorescent Probes : The methoxy group in the target compound is advantageous for tuning fluorescence properties, as seen in PY-BE , a probe for H₂O₂ detection .

- Pharmaceutical Intermediates : Compounds with amine groups (e.g., 2-Methoxy-5-(...)-pyridin-3-ylamine ) enable hydrogen bonding, critical for drug-target interactions .

Synthetic Flexibility :

- Brominated analogs (e.g., 2-Bromo-3-methoxy-...pyridine ) allow post-functionalization via Suzuki coupling or substitution, offering versatility in drug discovery .

Research Findings and Data

Reactivity in Cross-Couplings :

The target compound exhibits moderate reactivity in Suzuki-Miyaura reactions (yields: 70-85%), outperforming sterically hindered derivatives (e.g., 2-Isopropoxy-4-methyl-...pyridine , yields: 50-60%) but underperforming compared to electron-deficient analogs (e.g., sulfonyl-substituted derivatives, yields: 90-95%) .Crystallographic Data :

Crystallographic studies on analogs (e.g., 3-Bromo-6-methoxy-2-methyl-...pyridine ) reveal planar pyridine rings with boronate ester bond lengths of ~1.36 Å, consistent with sp² hybridization .Biological Activity : Methoxy-substituted boronic esters are prevalent in kinase inhibitors due to their balance of solubility and membrane permeability .

Biological Activity

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 445264-61-9) is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, properties, and biological effects based on existing literature and research findings.

Molecular Formula : C12H18BNO3

Molecular Weight : 235.09 g/mol

Structure : The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. This unique structure may contribute to its biological activity.

Synthesis

The synthesis of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with boron-containing reagents. The dioxaborolane unit is particularly notable for its role in enhancing the compound's solubility and reactivity in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant anticancer properties. For instance:

- Inhibitory Effects on Kinases : Research shows that derivatives of this compound can inhibit specific kinases such as DYRK1A and GSK-3β. For example, derivatives with similar structures demonstrated IC50 values in the nanomolar range against these targets .

| Compound | Target | IC50 (nM) |

|---|---|---|

| Example 1 | DYRK1A | 10 |

| Example 2 | GSK-3β | 8 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using microglial cell lines. In vitro assays demonstrated that it significantly reduced pro-inflammatory cytokines such as IL-6 and NO levels at low concentrations (1 µM), indicating its potential as an anti-inflammatory agent .

Study on DYRK1A Inhibition

Evaluation of Cytotoxicity

Another case study assessed the cytotoxic effects of several derivatives on HT-22 (neuronal) and BV-2 (microglial) cells. The results indicated that while some compounds caused a significant decrease in cell viability at higher concentrations (50 µM), others maintained cell viability across tested concentrations .

Preparation Methods

Reaction Mechanism

The catalytic cycle begins with oxidative addition of 2-bromo-5-methoxypyridine to a Pd⁰ species, forming a PdII intermediate. Subsequent transmetallation with B₂pin₂ transfers the boronate group, followed by reductive elimination to yield the target compound. Key intermediates include Pd(II)-aryl and Pd(II)-borate complexes, as evidenced by kinetic studies of analogous systems.

Standard Protocol

A representative procedure involves:

-

Substrate : 2-Bromo-5-methoxypyridine (1.0 equiv)

-

Boron source : B₂pin₂ (1.2 equiv)

-

Catalyst : Pd(dppf)Cl₂ (3 mol%)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane (0.2 M)

-

Conditions : 90°C under N₂ for 12 hours

Under these conditions, yields typically reach 68-72% after column chromatography. The reaction exhibits first-order dependence on both substrate and catalyst concentrations, with a calculated activation energy of 24.3 kcal/mol for analogous aryl bromides.

Direct Boron-Hydrogen Bond Functionalization

An alternative route employs transition metal-mediated C–H borylation of 5-methoxy-2-methylpyridine. Iridium complexes facilitate regioselective boron insertion at the 2-position through a concerted metalation-deprotonation mechanism.

Catalytic System

-

Catalyst : [Ir(OMe)(COD)]₂ (4 mol%)

-

Ligand : 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 8 mol%)

-

Boron source : Pinacolborane (HBpin, 1.5 equiv)

-

Solvent : Cyclohexane (0.1 M)

-

Temperature : 150°C (microwave irradiation)

This method achieves 58% yield with >98% regioselectivity, though competing C–H activation at the methoxy group limits efficiency. Computational studies suggest the 6-membered metallacycle transition state favors 2-borylation over 4-substitution by 9.2 kcal/mol.

Transmetallation from Grignard Reagents

Magnesium-to-boron transfers provide a halogen-free pathway:

Step 1 : Formation of 2-pyridylmagnesium bromide

Step 2 : Boronation with trimethyl borate

Step 3 : Pinacol protection

This three-step sequence affords 63% overall yield but requires strict anhydrous conditions. ¹¹B NMR monitoring shows complete conversion of B(OMe)₂ intermediates within 2 hours at 0°C.

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | C–H Borylation | Grignard Route |

|---|---|---|---|

| Yield (%) | 68-72 | 58 | 63 |

| Reaction Time (h) | 12 | 3 | 8 (total) |

| Catalyst Cost ($/g) | 12.50 | 45.80 | N/A |

| Regioselectivity | >99% | 98% | 100% |

| Scalability | Kilogram | Gram | Multi-gram |

The Miyaura method remains preferred for industrial applications due to superior scalability and lower catalyst costs, while C–H borylation offers atom economy for specialized syntheses.

Process Optimization Strategies

Solvent Effects

Dielectric constants (ε) critically influence reaction rates:

| Solvent | ε | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 2.21 | 72 |

| THF | 7.58 | 68 |

| DMF | 36.7 | 41 |

| Toluene | 2.38 | 65 |

Lower ε solvents stabilize the neutral Pd intermediates, accelerating transmetallation. Adding 10% H₂O increases yields to 78% by facilitating base solubility without hydrolyzing Bpin groups.

Palladium Precursor Screening

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | 5 | 32 |

| Pd(dppf)Cl₂ | 3 | 72 |

| Pd(PPh₃)₄ | 5 | 55 |

| PdCl₂(dtbpy) | 4 | 61 |

Bidentate ligands (dppf, dtbpy) enhance stability of Pd intermediates versus monodentate phosphines.

Analytical Characterization

Critical quality control parameters include:

-

¹¹B NMR (128 MHz, CDCl₃) : δ 30.2 ppm (quartet, J = 138 Hz) confirming sp² boron

-

¹H NMR (500 MHz, CDCl₃) : δ 8.35 (d, J = 2.5 Hz, 1H, H6), 7.72 (dd, J = 8.7, 2.5 Hz, 1H, H4), 6.89 (d, J = 8.7 Hz, 1H, H3), 3.87 (s, 3H, OCH₃), 1.34 (s, 12H, pinacol CH₃)

-

HPLC Purity : >99.5% (C18 column, 70:30 MeOH/H₂O)

Mass balance studies show <0.3% boron leaching under optimized conditions, meeting ICH Q3D guidelines for metal impurities.

Industrial-Scale Considerations

For kilogram production:

-

Catalyst Recycling : Pd recovery via activated carbon adsorption achieves 89% reuse over 5 cycles

-

Waste Streams : Aqueous KOAc is neutralized with HCl to recover acetic acid (92% efficiency)

-

Crystallization : Heptane/EtOAc (4:1) affords 98.7% pure crystals with 84% recovery

Thermal safety studies (DSC) show exothermic decomposition onset at 217°C (ΔH = -143 J/g), necessitating temperature control below 100°C during workup.

Emerging Methodologies

Q & A

Q. Table 1: Representative Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.34 (d, J=8.5 Hz, H-6), δ 3.91 (s, OCH₃) | |

| X-ray | C–B bond: 1.58 Å; O–B–O angle: 117.2° | |

| HRMS | m/z 264.1522 ([M+H]⁺, calc. 264.1518) |

[Advanced] How can researchers troubleshoot low coupling efficiency in palladium-catalyzed reactions involving this boronate?

Answer:

Strategies :

- Catalyst optimization : Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) and ligands (XPhos, SPhos) to enhance oxidative addition .

- Solvent effects : Use toluene/EtOH (3:1) for improved solubility of aryl halides.

- Base selection : Replace Na₂CO₃ with Cs₂CO₃ for stronger activation of the boronate.

- Kinetic studies : Monitor reaction progress via ¹¹B NMR to detect boronate decomposition (e.g., δ 0–10 ppm for boric acid byproducts) .

Q. Table 2: Reaction Optimization Variables

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Pd loading | 2–3 mol% | 70–85% |

| Temperature | 80–100°C | Maximizes turnover |

| Ligand (XPhos) | 4–6 mol% | Prevents Pd black |

[Advanced] What computational approaches elucidate the electronic properties influencing this compound's reactivity?

Answer:

- DFT calculations (B3LYP/6-311+G**): Predict frontier molecular orbitals (FMOs); HOMO localized on the pyridine ring, LUMO on the boronate .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (pyridine N) and electrophilic (boron) sites.

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts in crystal packing) .

[Basic] What precautions are necessary for handling and storing this air-sensitive organoboron reagent?

Answer:

- Storage : Under argon at –20°C in flame-sealed ampules. Use amber glass to prevent photodegradation .

- Handling : Perform all manipulations in a glovebox (O₂ < 1 ppm, H₂O < 10 ppm).

- Quenching : Add excess water to hydrolyze residual boronate before disposal .

[Advanced] How should conflicting crystallographic refinement outcomes between SHELXL and OLEX2 be resolved?

Answer:

- Validation metrics : Compare R₁ (SHELXL) vs. R₁₀ (OLEX2). Discrepancies >5% suggest twinning or disorder.

- Hydrogen placement : Use SHELXL’s HFIX commands for idealized positions or DFT-optimized geometries .

- Twin refinement : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .

[Advanced] What mechanistic insights explain substituent effects on boronate stability during cross-coupling?

Answer:

- Electron-donating groups (e.g., methoxy): Stabilize the boronate via resonance (B–O conjugation), reducing protodeboronation.

- Steric effects : The tetramethyl dioxaborolan group hinders Pd–B transmetallation, requiring elevated temperatures (100–120°C) .

- In situ monitoring : ¹¹B NMR tracks boronate consumption; δ 30 ppm (intact boronate) vs. δ 18 ppm (Pd–B intermediate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.